N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide
Descripción
N-(1,3,6-Trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with three methyl groups (positions 1, 3, and 6), a sulfone (dioxido) group at position 2, and a cyclopropanecarboxamide substituent at position 3. While direct data on this compound’s applications are absent in the provided evidence, its structural analogs (e.g., thiazole- and thiadiazole-based derivatives) are frequently explored for medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity .
Propiedades
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a synthetic compound with potential therapeutic applications. Its biological activity has been explored in various studies focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 295.36 g/mol. The structure includes a cyclopropanecarboxamide moiety linked to a dioxido-thiadiazole derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O3S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2035000-47-4 |
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated inhibitory effects against various pathogenic bacteria and fungi with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
- Cytotoxicity : Some derivatives have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, certain substituted thiadiazoles displayed IC50 values as low as 0.004 μM against T-cell proliferation assays .
Case Studies and Research Findings
- Antibacterial Properties : A study evaluated the antibacterial effects of related compounds and found that they inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The mechanism was attributed to disruption of bacterial cell walls and interference with metabolic pathways .
- Antitumor Activity : In vitro studies indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. The selectivity towards tumor cells suggests a potential for developing targeted cancer therapies .
- Neuroprotective Effects : Preliminary tests on related compounds indicated potential neuroprotective properties in models of ischemia/reperfusion injury, suggesting that these compounds might mitigate oxidative stress in neuronal tissues .
Comparación Con Compuestos Similares
Key Observations :
- Core Heterocycles: The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from simpler thiazoles (e.g., compound 77) or fused imidazothiadiazoles (e.g., 5b). The sulfone group enhances electron deficiency compared to non-oxidized sulfur analogs.
- Substituent Diversity : The cyclopropanecarboxamide group in the target compound introduces rigidity, while analogs like compound 77 use bulkier aryl groups (e.g., 3-methoxybenzoyl), which may affect binding affinity in biological systems .
Optimization Challenges :
- Steric hindrance from the cyclopropane ring and methyl groups may necessitate elevated temperatures or prolonged reaction times for the target compound.
- Purification via HPLC (as in ) is critical for isolating structurally complex analogs .
Physicochemical Properties
While explicit data for the target compound are unavailable, trends in analogs suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
